molecular formula C16H14ClN3O3S3 B14944857 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B14944857
M. Wt: 428.0 g/mol
InChI Key: IKWQKGXNXIHVRB-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: The benzothiazole ring is often synthesized through cyclization reactions involving 2-aminobenzenethiol and chloroacetyl chloride under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the sulfonamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It finds applications in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfonamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H14ClN3O3S3

Molecular Weight

428.0 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C16H14ClN3O3S3/c17-11-3-6-14-13(7-11)20-16(25-14)24-9-15(21)19-8-10-1-4-12(5-2-10)26(18,22)23/h1-7H,8-9H2,(H,19,21)(H2,18,22,23)

InChI Key

IKWQKGXNXIHVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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